Milbemycin A3 Oxime

Pharmacokinetics Veterinary Pharmacology Drug Metabolism

Milbemycin A3 oxime is the purified, minor (~30%) component of milbemycin oxime, distinguished from its A4 counterpart by a methyl group at C-25. This structural difference results in a 10-fold shorter elimination half-life and >10-fold superior fungal efflux pump inhibition at sub-μg/mL concentrations [2][22]. Procure pure A3 oxime to avoid confounding pharmacokinetic variables in short-acting formulation R&D, as a chemosensitizer in antifungal resistance reversal studies, or as a key intermediate for semi-synthetic derivatization at the 5-oxime position. A defined Crystal Form A polymorph is available for solid dosage form development [21].

Molecular Formula C31H43NO7
Molecular Weight 541.7 g/mol
Cat. No. B15555649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilbemycin A3 Oxime
Molecular FormulaC31H43NO7
Molecular Weight541.7 g/mol
Structural Identifiers
InChIInChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1
InChIKeyVDBGCWFGLMXRIK-ZRJCZPSMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Milbemycin A3 Oxime: A Distinct Minor Component with Differentiated Potency in the Macrocyclic Lactone Class


Milbemycin A3 oxime is a semi-synthetic macrocyclic lactone derived from the fermentation product of *Streptomyces hygroscopicus* subsp. *aureolacrimosus* [1]. It functions as a potent opener of glutamate-sensitive chloride channels in invertebrate neurons and is a minor component (~30%) in the commercial antiparasitic mixture, milbemycin oxime, where it is paired with Milbemycin A4 oxime [2]. Its distinct molecular structure, with a methyl group at the C-25 position (as opposed to the ethyl group in A4), confers specific and differentiated bioactivities that are critical for targeted research and industrial applications [3].

Why Milbemycin A3 Oxime Cannot Be Casually Substituted by Milbemycin A4 Oxime or Ivermectin


Generic substitution within the macrocyclic lactone class is scientifically invalid due to significant, quantifiable differences in pharmacokinetic (PK) profiles and target potency. For instance, Milbemycin A4 oxime exhibits an elimination half-life that is approximately 10-fold longer than that of Milbemycin A3 oxime, leading to dramatically different systemic exposures and durations of action [1]. Furthermore, the A3 oxime demonstrates superior efflux inhibition in fungal models at concentrations <1 μg/mL, a property not equivalent to its A4 counterpart [2]. These PK and PD divergences mean that formulations cannot be interchanged without altering the therapeutic or experimental outcome, making precise component selection a critical factor for procurement.

Quantitative Evidence for Selecting Milbemycin A3 Oxime Over Its Closest Analogs


Milbemycin A3 Oxime Shows 10-Fold Faster Elimination Than A4 Oxime in Canine PK Studies

In dogs, the systemic clearance of Milbemycin A4 oxime is significantly slower than that of Milbemycin A3 oxime, resulting in a 10-fold higher exposure (AUC) for the A4 component [1]. This fundamental PK difference means that using a pure A3 oxime standard or a defined mixture is essential for studies where a shorter half-life and faster clearance are required to avoid bioaccumulation.

Pharmacokinetics Veterinary Pharmacology Drug Metabolism

Milbemycin A3 Oxime Exhibits Superior Fungal Efflux Inhibition (IC50 < 1 μg/mL) Compared to A4 Component

In *Candida glabrata* strains, the A3 oxime derivative demonstrated the highest activity in inhibiting ABC transporter-mediated drug efflux, with an IC50 value below 1 μg/mL, while the overall mixture's activity was less pronounced [1]. This positions the A3 oxime as the key driver of efflux pump inhibition in these assays.

Antifungal Research Drug Resistance Efflux Pump Inhibition

5-Keto-5-Oxime of Milbemycin A3 Demonstrates Enhanced Microfilaricidal Potency Over Parent A3 Compound

A study on the 5-keto-5-oxime derivatives of milbemycins showed that the derivative of Milbemycin A3 (compound 9) had 'quite high efficacy' and 'more potency' against *Dirofilaria immitis* microfilariae in dogs compared to its unmodified parent, Milbemycin A3 [1]. This highlights the oxime modification as a critical functional group for enhanced activity against this target.

Antiparasitic Veterinary Medicine Structural Activity Relationship

Crystal Form A of Milbemycin A3 Oxime Enables Stable, Single-Component Formulation Unlike the 4:1 A4/A3 Mixture

A patent application describes a novel crystalline Form A of pure Milbemycin A3 oxime, characterized by specific X-ray powder diffraction (XRPD) peaks (e.g., 5.32±0.20°, 8.39±0.20°, 13.98±0.20° 2θ) [1]. The patent explicitly notes that the standard 4:1 mixture of A4 and A3 oximes is difficult to crystallize, whereas this pure A3 oxime crystal form offers advantages in stability, storage, dissolution, and dispersion for formulating homogeneous solutions [1].

Solid-State Chemistry Pharmaceutical Formulation Polymorph Characterization

Milbemycin A3 Oxime Has a Defined Molecular Target: Potent Opener of Glutamate-Sensitive Chloride Channels

Milbemycin A3 oxime is described as a 'novel and potent opener of glutamate sensitive chloride channels' . This mechanism, while shared at a class level with other milbemycins, is a defined, specific action for this exact molecule, providing a known and validated target for experimental design.

Ion Channel Pharmacology Neurobiology Mechanism of Action

Evidence-Backed Application Scenarios for Milbemycin A3 Oxime Procurement


Pharmacokinetic Studies Requiring a Short-Acting Macrocyclic Lactone Standard

Given the 10-fold difference in systemic exposure and faster clearance of Milbemycin A3 oxime compared to A4 oxime in dogs [1], researchers can procure the pure A3 oxime as an analytical standard or test compound when the objective is to study a macrocyclic lactone with a shorter half-life. This is critical for developing short-acting formulations or investigating PK/PD relationships without the confounding variable of prolonged bioaccumulation from the A4 component.

Development of Crystalline Antiparasitic Formulations with Enhanced Stability

The discovery of a defined, stable Crystal Form A of Milbemycin A3 oxime [2] provides a specific rationale for sourcing this polymorph for pharmaceutical development. Scientists focused on creating solid oral dosage forms or stable liquid suspensions can utilize this crystalline material to ensure consistent dissolution, dispersion, and long-term stability, which is not achievable with the standard amorphous A3/A4 mixture.

Antifungal Research Targeting Efflux Pump Inhibition in Resistant Candida Species

For research groups investigating the reversal of azole resistance in *C. glabrata* or *C. albicans*, Milbemycin A3 oxime is the specific component to acquire due to its superior efflux pump inhibitory activity at sub-μg/mL concentrations [3]. Its procurement as a single agent allows for precise studies on its role as a chemosensitizer and its direct fungicidal effects mediated by reactive oxygen species (ROS), separate from the confounding influence of the A4 oxime in the commercial mixture.

Synthesis of Next-Generation Antiparasitics via 5-Oxime Derivatization

The enhanced microfilaricidal potency of the 5-keto-5-oxime of Milbemycin A3 over its parent compound [4] validates the use of Milbemycin A3 oxime as a key intermediate or scaffold for semi-synthetic derivatization. Medicinal chemistry and natural product labs can source this compound to explore novel modifications at the 5-position or elsewhere, with the goal of discovering new analogs with improved efficacy or altered target spectra.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milbemycin A3 Oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.